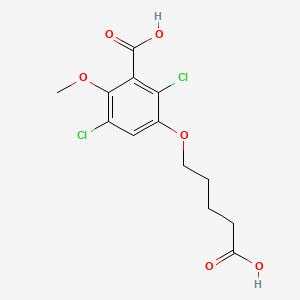

Dicamba-5-hydroxypentanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C13H14Cl2O6 |

|---|---|

分子量 |

337.15 g/mol |

IUPAC 名称 |

3-(4-carboxybutoxy)-2,5-dichloro-6-methoxybenzoic acid |

InChI |

InChI=1S/C13H14Cl2O6/c1-20-12-7(14)6-8(11(15)10(12)13(18)19)21-5-3-2-4-9(16)17/h6H,2-5H2,1H3,(H,16,17)(H,18,19) |

InChI 键 |

APASXIWPYSXQJH-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C(=C1C(=O)O)Cl)OCCCCC(=O)O)Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Hydroxy Dicamba

Disclaimer: The requested synthesis pathway for "Dicamba-5-hydroxypentanoic acid" does not correspond to a known compound in the scientific literature. It is highly probable that this name is a misnomer for 5-hydroxy Dicamba (B1670444) , a significant metabolite of the herbicide Dicamba. This guide will, therefore, focus on the synthesis and biosynthesis of 5-hydroxy Dicamba (chemical name: 5-hydroxy-3,6-dichloro-2-methoxybenzoic acid).

This technical guide provides a comprehensive overview of both a plausible chemical synthesis route and the established biosynthetic pathway of 5-hydroxy Dicamba. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations.

Proposed Chemical Synthesis Pathway of 5-Hydroxy Dicamba

A crucial step in this proposed pathway is the introduction of a hydroxyl group at the 5-position. This can be achieved through nitration of an intermediate, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to a hydroxyl group via a diazonium salt.

Below is a visualization of the proposed chemical synthesis pathway:

Biosynthetic Pathway of 5-Hydroxy Dicamba

In biological systems, such as plants and soil microorganisms, 5-hydroxy Dicamba is a primary metabolite of Dicamba.[1] The formation of 5-hydroxy Dicamba is a detoxification process initiated by the hydroxylation of the parent herbicide. This reaction is primarily catalyzed by cytochrome P450 monooxygenases. Following hydroxylation, the resulting 5-hydroxy Dicamba can be further metabolized through conjugation with sugars, such as glucose, to form glucosides.[2][3] This glucosylation step increases the water solubility of the metabolite, facilitating its sequestration within the plant cell's vacuole.

The biosynthetic pathway is a key consideration for understanding the environmental fate and metabolic resistance mechanisms to Dicamba.

Below is a diagram illustrating the biosynthetic pathway:

Quantitative Data Summary

The following table summarizes quantitative data related to the synthesis of Dicamba, the parent compound of 5-hydroxy Dicamba. This data is provided as a reference due to the absence of specific quantitative information for the synthesis of 5-hydroxy Dicamba in the available literature.

| Parameter | Value | Compound | Reference |

| Purity of Dicamba | >98.5% | Dicamba | [4] |

| Overall Yield of Dicamba Ester | 97 mole % | Dicamba Ester | [4] |

| Purity of Dicamba (crystallized) | 99.6% | Dicamba | [4] |

| Molar ratio of 2,5-dichloroaniline (B50420) to nitrosylsulfuric acid | 1:1 to 1:1.5 | Dicamba Synthesis Intermediate | [4] |

| Hydrolysis Temperature for Dicamba Ester | 50 to 130 °C | Dicamba Synthesis | [4] |

| CO2 Pressure for Carboxylation | 4-6 MPa | Dicamba Synthesis Intermediate | [5] |

| Carboxylation Temperature | 100-160 °C | Dicamba Synthesis Intermediate | [5] |

Experimental Protocols

As a direct experimental protocol for the chemical synthesis of 5-hydroxy Dicamba is not available, this section provides a representative protocol for the synthesis of the parent compound, Dicamba, adapted from patented industrial processes.[4][5] This protocol can serve as a foundational methodology for developing a synthesis route for 5-hydroxy Dicamba.

Synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba) from 2,5-dichlorophenol

Step 1: Preparation of Potassium 2,5-dichlorophenolate [5]

-

To a 500ml reaction flask, add 300g of anhydrous toluene (B28343) and 65g of 2,5-dichlorophenol.

-

Under stirring at room temperature, add 21.2g of potassium hydroxide (B78521) (KOH).

-

Continue the reaction for 1-2 hours.

-

Remove the water formed during the reaction to obtain a toluene solution of potassium 2,5-dichlorophenolate.

Step 2: Carboxylation to 3,6-dichlorosalicylic acid [5]

-

Transfer the toluene solution of potassium 2,5-dichlorophenolate to a 500ml autoclave.

-

Add 96g of powdered anhydrous potassium carbonate, 3g of butanol, and 3g of triethylamine (B128534) as catalysts.

-

Introduce carbon dioxide (CO2) into the autoclave and begin heating and stirring.

-

Maintain the reaction temperature at 130°C and the CO2 pressure at 5.0 MPa.

-

Continuously supply CO2 to maintain the pressure as the reaction proceeds.

-

After the reaction is complete, cool the autoclave and release the pressure.

-

The resulting product is 3,6-dichlorosalicylic acid.

Step 3: O-methylation to 3,6-dichloro-2-methoxybenzoic acid (Dicamba) [5]

-

In a suitable reactor under alkaline conditions, dissolve the 3,6-dichlorosalicylic acid obtained in the previous step.

-

React the solution with chloromethane (B1201357) at a temperature of 70-100°C in the presence of a suitable catalyst.

-

After the reaction, perform saponification followed by acidification to obtain 3,6-dichloro-2-methoxybenzoic acid (Dicamba).

-

The crude product can be further purified by crystallization.[4]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of Dicamba.

References

- 1. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. "Synthesis of Dicamba Glucosides for the Study of Environmental Dicamba" by Holly Wallace [scholarworks.uark.edu]

- 3. scholarworks.uark.edu [scholarworks.uark.edu]

- 4. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

- 5. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dicamba-5-hydroxypentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound "Dicamba-5-hydroxypentanoic acid" (CAS No. 2892008-29-4) is limited.[1] This guide provides a comprehensive overview of its parent compound, Dicamba, and the related molecule 5-hydroxypentanoic acid, to infer potential properties and experimental approaches. The information presented herein should be used as a foundation for further investigation.

Introduction

Dicamba, a benzoic acid herbicide, is widely used for the control of broadleaf weeds.[2][3] Its mode of action is as a synthetic auxin, mimicking natural plant hormones to induce uncontrolled growth and eventual plant death.[2][4][5] The compound of interest, this compound, is a derivative of Dicamba. While specific data for this derivative is scarce, understanding the properties of Dicamba and 5-hydroxypentanoic acid is crucial for predicting its behavior and developing experimental protocols.

This technical guide summarizes the known physical and chemical properties of Dicamba and 5-hydroxypentanoic acid, outlines potential synthetic and analytical methodologies, and discusses the likely biological mechanism of action based on the extensive knowledge of the parent compound.

Postulated Chemical Structure

Based on its name, this compound is likely an ester formed between the carboxylic acid group of Dicamba and the hydroxyl group of 5-hydroxypentanoic acid, or an ether linkage. The following diagram illustrates the postulated ester structure.

Caption: Postulated structure of this compound.

Physical and Chemical Properties

Due to the lack of specific experimental data for this compound, the properties of its constituent molecules, Dicamba and 5-hydroxypentanoic acid, are presented below.

Dicamba

Dicamba is a white crystalline solid.[6][7] It is a selective herbicide belonging to the benzoic acid family.[3][4]

| Property | Value | Reference |

| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid | [4][6] |

| CAS Number | 1918-00-9 | [4][6][8] |

| Molecular Formula | C₈H₆Cl₂O₃ | [6][8][9] |

| Molecular Weight | 221.04 g/mol | [8][9] |

| Melting Point | 114-116 °C | [6][7][9][10] |

| Water Solubility | 6.5 g/L (at 25 °C) | [9] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone | [6][7][9] |

| Density | 1.57 g/cm³ (at 25 °C) | [6][10] |

| Vapor Pressure | 4.5 mPa (at 25 °C) | [9] |

5-Hydroxypentanoic acid

5-Hydroxypentanoic acid is an omega-hydroxy fatty acid.[11]

| Property | Value | Reference |

| IUPAC Name | 5-hydroxypentanoic acid | [11] |

| CAS Number | 13392-69-3 | [11] |

| Molecular Formula | C₅H₁₀O₃ | [11] |

| Molecular Weight | 118.13 g/mol | [11] |

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible method for the synthesis of this compound is via an esterification reaction between Dicamba and 5-hydroxypentanoic acid. The following workflow outlines a general approach.

Caption: Hypothetical synthesis workflow for this compound.

Detailed Methodology (Proposed):

-

Reaction Setup: Dicamba and 5-hydroxypentanoic acid would be dissolved in an appropriate organic solvent (e.g., toluene) in a round-bottom flask. A catalytic amount of a strong acid (e.g., sulfuric acid) would be added.

-

Esterification: The reaction mixture would be heated under reflux with continuous removal of water to drive the equilibrium towards the ester product.

-

Workup and Extraction: After cooling, the reaction mixture would be washed with a sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted Dicamba. The organic layer containing the product would be separated, dried, and the solvent evaporated.

-

Purification: The crude product would be purified using column chromatography on silica (B1680970) gel to isolate the pure this compound.

Analytical Methodology

The analysis of this compound would likely employ liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective technique used for the analysis of Dicamba and its metabolites.[12][13]

Caption: General analytical workflow for this compound.

Detailed Methodology (Based on Dicamba Analysis):

-

Sample Preparation: A known amount of the sample would be extracted with an acidified organic solvent (e.g., 1% formic acid in methanol).[12] The extract would then be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.[12]

-

LC Separation: The separation would be performed on a reverse-phase HPLC column (e.g., C18) with a gradient elution using a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile.[13][14]

-

MS/MS Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode would be used for detection and quantification.[13] Multiple reaction monitoring (MRM) would be employed for enhanced selectivity and sensitivity.[13]

Mechanism of Action and Signaling Pathway

The biological activity of this compound is expected to be primarily dictated by the Dicamba moiety. Dicamba acts as a synthetic auxin.[2][3][4][6]

At the molecular level, auxins bind to specific receptor proteins, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1). This binding event leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes. This cascade results in uncontrolled cell division and growth, ultimately leading to plant death.[4]

Caption: Simplified signaling pathway of Dicamba as a synthetic auxin.

The addition of the 5-hydroxypentanoic acid moiety could potentially influence the molecule's solubility, membrane permeability, and metabolic stability, which in turn could modulate its herbicidal activity. Further research is necessary to elucidate the precise biological effects of this modification.

Conclusion

References

- 1. 2892008-29-4|this compound|BLD Pharm [bldpharm.com]

- 2. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 3. Dicamba | Minnesota Department of Agriculture [mda.state.mn.us]

- 4. Dicamba Technical Fact Sheet [npic.orst.edu]

- 5. npic.orst.edu [npic.orst.edu]

- 6. Dicamba - Wikipedia [en.wikipedia.org]

- 7. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. CAS 1918-00-9 Dicamba - CAS Chemical [chemicalcas.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. chromatographytoday.com [chromatographytoday.com]

- 14. fao.org [fao.org]

A Technical Guide to the Discovery and Isolation of Dicamba Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and analysis of Dicamba (B1670444) metabolites. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge and methodologies to effectively study the environmental fate and metabolic pathways of this widely used herbicide.

Introduction to Dicamba and its Metabolism

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide used to control broadleaf weeds.[1] Its environmental persistence and potential for off-target effects have necessitated a thorough understanding of its metabolic breakdown in various matrices, including plants, soil, and animals. The primary metabolites of concern are 5-hydroxy-dicamba (5-OH Dicamba) and 3,6-dichlorosalicylic acid (DCSA). DCSA is recognized as the major and more persistent degradation product in the environment and can be further transformed into 3,6-dichlorogentisic acid (DCGA).[2][3][4]

Quantitative Analysis of Dicamba and its Metabolites

The accurate quantification of Dicamba and its metabolites is crucial for environmental monitoring and risk assessment. Modern analytical techniques, particularly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), have become the standard for their detection due to high sensitivity and specificity, eliminating the need for cumbersome derivatization steps required by older gas chromatography (GC) methods.[2][3]

Below are tables summarizing the quantitative data for Dicamba and its key metabolites in various matrices.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) of Dicamba and its Metabolites

| Analyte | Matrix | Method | LOD | LOQ | Reference |

| Dicamba | Water | LC-MS/MS | 0.004-0.043 µg/L | 0.100 µg/L | [5] |

| DCSA | Water | LC-MS/MS | 0.002-0.061 µg/L | 0.100 µg/L | [5] |

| Dicamba | Soil | LC-MS/MS | - | 0.1 – 140 ng/g | [3] |

| 5-OH Dicamba | Soil | LC-MS/MS | - | 0.1 – 140 ng/g | [3] |

| DCSA | Soil | LC-MS/MS | - | 0.1 – 140 ng/g | [3] |

| DCGA | Soil | LC-MS/MS | - | 10 ng/mL (in solution) | [3] |

| Dicamba | Soy Foliage | LC-MS/MS | - | 0.1 – 140 ng/g | [3] |

| 5-OH Dicamba | Soy Foliage | LC-MS/MS | 1 ng/mL (in solution) | 0.1 – 140 ng/g | [3] |

| DCSA | Soy Foliage | LC-MS/MS | - | 0.1 – 140 ng/g | [3] |

| DCGA | Soy Foliage | LC-MS/MS | - | 10 ng/mL (in solution) | [3] |

Table 2: Reported Concentrations of Dicamba and its Metabolites in Environmental and Biological Samples

| Analyte | Matrix | Concentration Range | Reference |

| Dicamba | Agricultural Soil | 2.9 - 123.9 µg/kg | [6] |

| Dicamba | Plants | 43 - 33,252 µg/kg | [6] |

| Dicamba | Groundwater | Not detected to 0.21 µg/L | [7] |

| Dicamba | House Dust | 0 - 2.7 µg/m² | [7] |

| Dicamba | House Dust (near crop fields) | Average of 30.1 ng/g | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of Dicamba and its metabolites from various matrices.

Extraction of Dicamba and Metabolites from Soil

This protocol is based on a common method utilizing acidified acetonitrile (B52724) extraction followed by LC-MS/MS analysis.

Materials:

-

5 g of soil sample

-

Formic acid

-

Acetonitrile

-

Internal standard (e.g., d3-Dicamba)

-

Centrifuge

-

Shaker

-

2 mL amber autosampler vials

-

Aqueous mobile phase for dilution

Procedure:

-

Weigh 5 g of the soil sample into a centrifuge tube.

-

Add a known amount of internal standard (e.g., d3-Dicamba) to the sample.

-

Add formic acid-fortified acetonitrile to the tube.

-

Homogenize the sample.

-

Shake the sample for 15 minutes.

-

Centrifuge at 4000 rpm for a specified time.

-

Collect the supernatant.

-

Dilute the supernatant with an aqueous mobile phase.

-

Transfer the diluted extract into 2 mL amber autosampler vials for LC-MS/MS analysis.[3][8]

Extraction of Dicamba and Metabolites from Vegetation (e.g., Soy Foliage)

This protocol is similar to the soil extraction method.

Materials:

-

5 g of homogenized vegetation sample

-

Formic acid

-

Acetonitrile

-

Internal standard (e.g., d3-Dicamba)

-

Centrifuge

-

Shaker

-

2 mL amber autosampler vials

-

Aqueous mobile phase for dilution

Procedure:

-

Weigh 5 g of the homogenized soy foliage sample into a centrifuge tube.

-

Add a known amount of internal standard.

-

Add formic acid-fortified acetonitrile.

-

Shake the sample for 15 minutes.

-

Centrifuge at 4000 rpm.

-

Collect the supernatant.

-

Dilute the supernatant with an aqueous mobile phase.

-

Transfer the diluted extract into 2 mL amber autosampler vials for LC-MS/MS analysis.[8]

Extraction of Dicamba and DCSA from Water

This protocol involves a liquid-liquid extraction followed by LC-MS/MS analysis.

Materials:

-

Water sample

-

Hydrochloric acid

-

Dichloromethane

-

Acetonitrile

-

Purified reagent water

-

Concentrator/Evaporator

Procedure:

-

Acidify the water sample with hydrochloric acid.

-

Perform liquid-liquid extraction three times with dichloromethane.

-

Combine the organic extracts and concentrate them to near dryness.

-

Reconstitute the residue in a solution of 25/75 acetonitrile/purified reagent water (v/v).

-

The sample is now ready for LC-MS/MS analysis.[9]

LC-MS/MS Analysis

The following are general parameters for the analysis of Dicamba and its metabolites. Specific parameters should be optimized for the instrument in use.

-

LC Column: A Phenomenex Kinetex F5 column (2.6 μm, 100 x 3 mm) is often used for its ability to retain these highly polar, low molecular weight species.[2][3]

-

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

-

Gradient: A gradient elution is typically employed to achieve optimal separation.

-

Ionization Mode: Negative mode electrospray ionization (ESI-) is generally used for its high sensitivity towards these acidic compounds.[3]

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.

Metabolic Pathways and Signaling

The biotransformation of Dicamba varies depending on the biological system. The following diagrams illustrate the known metabolic pathways.

Dicamba Metabolism in Plants

In non-resistant plants, Dicamba is slowly metabolized to 5-OH Dicamba and DCSA. In Dicamba-resistant genetically modified (GMO) plants, this conversion to the less phytotoxic DCSA is rapid, a process driven by the introduced enzyme dicamba monooxygenase (DMO).[4]

Caption: Metabolic pathway of Dicamba in plants.

Dicamba Degradation in Soil

In soil, the primary degradation pathway for Dicamba is microbial O-demethylation to form DCSA.[7] This process is carried out by various soil microorganisms. DCSA is more persistent in the soil than the parent Dicamba.[4]

Caption: Microbial degradation pathway of Dicamba in soil.

Experimental Workflow for Metabolite Analysis

The following diagram outlines a typical experimental workflow for the isolation and analysis of Dicamba metabolites from environmental samples.

Caption: General experimental workflow for Dicamba metabolite analysis.

References

- 1. centerforfoodsafety.org [centerforfoodsafety.org]

- 2. academic.oup.com [academic.oup.com]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. aapco.org [aapco.org]

- 5. Field Considerations | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]

- 6. epa.gov [epa.gov]

- 7. Dicamba Technical Fact Sheet [npic.orst.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. sciex.com [sciex.com]

An In-depth Technical Guide on the Toxicological Profile of Dicamba and its Metabolite, Dicamba-5-hydroxypentanoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct toxicological data for Dicamba-5-hydroxypentanoic acid (also known as 5-OH-dicamba) is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive toxicological profile of the parent compound, dicamba (B1670444), as a primary reference, supplemented with available information on its metabolism to this compound.

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for the control of broadleaf weeds.[1] Its toxicological profile has been extensively studied to assess its safety for human health and the environment. Dicamba is metabolized in plants and soil, leading to the formation of several metabolites, including this compound (5-OH-dicamba).[2] This document summarizes the available toxicological data for dicamba and describes its metabolic conversion to 5-OH-dicamba.

Toxicological Profile of Dicamba

The toxicological assessment of dicamba has been conducted across various species and through multiple exposure routes. The following tables summarize the key quantitative data.

Acute Toxicity of Dicamba

Table 1: Acute Toxicity Data for Dicamba

| Test Type | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 757 - 1707 mg/kg | [3] |

| LD50 | Rat | Dermal | >2,000 mg/kg | [3][4] |

| LC50 | Rat | Inhalation | >200 mg/L | [3] |

| LD50 | Mouse | Oral | 1190 mg/kg | [3] |

| LD50 | Rabbit | Oral | 2000 mg/kg | [3] |

| Skin Irritation | Rabbit | Dermal | Moderate irritant | [4] |

| Eye Irritation | Rabbit | Dermal | Severe irritant | [3] |

| Skin Sensitization | Guinea Pig | Dermal | Non-sensitizer | [4] |

Chronic Toxicity of Dicamba

Long-term exposure studies on dicamba have been conducted to evaluate its potential for chronic health effects. In a two-year feeding study in rats, doses of 25 mg/kg/day produced no observable adverse effects on survival, body weight, food consumption, organ weight, blood chemistry, or tissue structure.[4] However, at higher doses, changes in the liver and a decrease in body weight have been observed.[4] Another study showed that dicamba is a peroxisome proliferator in rats, which may be a factor in its observed effects on the liver.[5]

Genotoxicity of Dicamba

The genotoxic potential of dicamba has been evaluated in various in vitro and in vivo systems with mixed results. Some studies indicate that dicamba can induce sister chromatid exchanges (SCEs) in human lymphocytes and Chinese hamster ovary (CHO) cells in vitro.[4][6] It has also been shown to cause DNA damage in rat liver cells in vivo and induce unscheduled DNA synthesis (UDS) in human lymphocytes in vitro with metabolic activation.[7] However, other studies have not found evidence of mutagenicity.[8]

Table 2: Genotoxicity Data for Dicamba

| Assay | System | Concentration/Dose | Result | Reference |

| Sister Chromatid Exchange | Human Lymphocytes (in vitro) | 200.0 µg/ml | Significant increase in SCEs | [4][6] |

| Sister Chromatid Exchange | CHO Cells (in vitro) | Not specified | Increase in SCEs | [9] |

| DNA Damage (Unwinding) | Rat Liver (in vivo) | Not specified | Significant increase in DNA unwinding | [7] |

| Unscheduled DNA Synthesis | Human Lymphocytes (in vitro) | Not specified | Induced UDS with metabolic activation | [7] |

Carcinogenicity of Dicamba

Metabolism of Dicamba to this compound

In both plants and soil, dicamba undergoes metabolism to various degradation products. One of the key metabolic pathways is the O-demethylation of dicamba to 3,6-dichlorosalicylic acid (DCSA).[3] DCSA can be further metabolized. In some metabolic pathways, hydroxylation of the dicamba molecule can occur, leading to the formation of 5-OH-dicamba.[1][2]

Figure 1. Simplified metabolic pathway of Dicamba.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are outlines of key experimental protocols used in the assessment of dicamba.

Sister Chromatid Exchange (SCE) Assay (In Vitro)

The SCE assay is a sensitive cytogenetic test for detecting DNA damage.

Protocol Outline:

-

Cell Culture: Human peripheral blood lymphocytes are cultured in a suitable medium.[6]

-

Exposure: The cultured cells are exposed to various concentrations of dicamba (e.g., 10.0–500.0 µg/ml) for a defined period.[6] A solvent control (e.g., DMSO) and a negative control are run in parallel.[6]

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the cultures to allow for the differential staining of sister chromatids.[11]

-

Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to arrest the cells in metaphase.[12]

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.[12]

-

Staining: The slides are stained using a technique like the fluorescence plus Giemsa (FPG) method to visualize the sister chromatids.[11]

-

Scoring: Metaphase spreads are examined under a microscope, and the number of SCEs per cell is counted.[11]

-

Statistical Analysis: The data is statistically analyzed to determine if there is a significant increase in SCE frequency in the dicamba-treated groups compared to the controls.[6]

Figure 2. Experimental workflow for the in vitro SCE assay.

Acute Oral Toxicity Study (OECD 423)

This method is used to determine the acute oral toxicity of a substance.[5][13]

Protocol Outline:

-

Test Animals: Typically, a single sex of rats (usually females) is used.[13] The animals are fasted before dosing.[13]

-

Dose Levels: A stepwise procedure is used with a starting dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).[5]

-

Administration: The test substance is administered in a single dose by gavage.[13]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5] Body weight is recorded at specified intervals.[5]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[5]

-

Endpoint: The test is used to classify the substance into a GHS category based on the observed mortality at different dose levels.[5]

Analytical Methods

The detection and quantification of dicamba and its metabolites, including 5-OH-dicamba, in environmental and biological samples are typically performed using advanced analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used method due to its high sensitivity and selectivity.[7][14] Sample preparation often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the matrix.[15]

References

- 1. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aapco.org [aapco.org]

- 3. Dicamba - Wikipedia [en.wikipedia.org]

- 4. Dicamba Technical Fact Sheet [npic.orst.edu]

- 5. scribd.com [scribd.com]

- 6. Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. wsdot.wa.gov [wsdot.wa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dicamba Fact Sheet [npic.orst.edu]

- 11. The Sister Chromatid Exchange (SCE) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eCFR :: 40 CFR 79.65 -- In vivo sister chromatid exchange assay. [ecfr.gov]

- 13. researchgate.net [researchgate.net]

- 14. On-spot quantitative analysis of Dicamba in field waters using a lateral flow immunochromatographic strip with smartphone imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Environmental Fate of Dicamba-5-hydroxypentanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba-5-hydroxypentanoic acid, more commonly known as 5-hydroxy dicamba (B1670444) (5-OH dicamba), is a metabolite of the widely used broadleaf herbicide, dicamba. Understanding the environmental fate of this metabolite is crucial for a comprehensive assessment of the environmental impact of dicamba-based herbicides. This technical guide provides an in-depth overview of the current scientific knowledge regarding the environmental persistence, degradation, and mobility of 5-hydroxy dicamba. The information is compiled from peer-reviewed literature and regulatory documents to support researchers, scientists, and professionals in the fields of environmental science and drug development.

Formation and Degradation

5-hydroxy dicamba is recognized as a plant metabolite of dicamba, alongside 3,6-dichlorosalicylic acid (DCSA).[1] However, its formation in other environmental compartments appears to be minor under certain conditions. For instance, in a laboratory study on the anaerobic aquatic degradation of dicamba, the formation of 5-hydroxy dicamba did not exceed 1.9% of the applied parent compound.[2]

Degradation Pathway of Dicamba

The primary degradation pathway of dicamba in the environment involves the formation of metabolites such as 5-hydroxy dicamba and DCSA. The following diagram illustrates the initial steps of dicamba metabolism.

Quantitative Environmental Fate Data

Quantitative data specifically detailing the environmental fate of 5-hydroxy dicamba is limited in publicly available scientific literature. Most studies focus on the parent compound, dicamba, and its major metabolite, DCSA. The table below summarizes the limited available data on the formation of 5-hydroxy dicamba.

| Parameter | Matrix | Value | Reference |

| Maximum Formation | Anaerobic Aquatic System | ≤ 1.9% of applied Dicamba | [2] |

Mobility and Adsorption

Due to the lack of specific studies on 5-hydroxy dicamba, its mobility and adsorption characteristics in soil are not well-documented. For the parent compound, dicamba, it is known to be highly mobile in soil due to its low adsorption to soil particles.[3] The mobility of organic compounds in soil is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc). A lower Koc value generally indicates higher mobility.

Experimental Protocols

Detailed experimental protocols for specifically studying the environmental fate of 5-hydroxy dicamba are not widely published. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing the environmental fate of pesticides and their metabolites. Below is a generalized experimental workflow for an aerobic soil metabolism study, based on OECD Guideline 307.

Aerobic Soil Metabolism Study (Based on OECD 307)

This type of study is designed to determine the rate and route of degradation of a substance in aerobic soil.

Methodology Details:

-

Soil Selection and Preparation: Representative agricultural soils are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass. The soil is typically sieved and brought to a specific moisture content.

-

Application of Test Substance: A solution of radiolabeled 5-hydroxy dicamba (e.g., ¹⁴C-labeled) is applied to the soil samples to achieve a desired concentration.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) for a period of up to 120 days. Aerobic conditions are maintained by ensuring a continuous supply of air. Traps for volatile organic compounds and carbon dioxide are used to capture mineralization products.

-

Sampling and Extraction: Duplicate or triplicate soil samples are taken at various time intervals throughout the incubation period. The samples are extracted with appropriate solvents (e.g., acetonitrile, methanol) to recover the parent compound and its degradation products.

-

Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

-

Data Analysis: The concentration of 5-hydroxy dicamba over time is used to calculate its dissipation time 50% (DT50) and 90% (DT90). The identity and concentration of major metabolites are determined, and a mass balance is calculated to account for the applied radioactivity.

Analytical Methods

The detection and quantification of 5-hydroxy dicamba in environmental matrices are typically performed using advanced analytical techniques. A validated capillary Gas Chromatography with Electron Capture Detection (GC/ECD) method has been used to determine the magnitude of dicamba and 5-OH dicamba residues in various plant commodities.[1] More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a prevalent technology for the analysis of acid herbicides and their metabolites due to its high sensitivity and selectivity, eliminating the need for derivatization.[4]

Conclusion

The environmental fate of this compound (5-hydroxy dicamba) is an important aspect of understanding the overall environmental impact of dicamba herbicides. Current data indicates that it is a plant metabolite of dicamba, but its formation in other environmental compartments may be limited. There is a notable lack of specific quantitative data on the soil degradation, adsorption, and mobility of 5-hydroxy dicamba itself. Future research focusing on the isolated compound would be beneficial for a more precise environmental risk assessment. The methodologies for such studies are well-established through international guidelines, such as those provided by the OECD. Researchers and professionals are encouraged to utilize sensitive analytical techniques like LC-MS/MS for the accurate detection and quantification of this metabolite in environmental samples.

References

Spectroscopic data of Dicamba-5-hydroxypentanoic acid (NMR, IR, MS)

In-depth Technical Guide: Spectroscopic Data of Dicamba-5-hydroxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for this compound is limited. The following guide provides a detailed analysis based on the spectroscopic data of its constituent molecules, Dicamba and 5-hydroxypentanoic acid, along with generalized experimental protocols. Predicted data should be confirmed with experimental results.

Introduction

This compound is an ester formed from the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and 5-hydroxypentanoic acid. As a derivative of a widely used herbicide, understanding its structure and spectral properties is crucial for metabolism studies, environmental monitoring, and the development of new agrochemicals. This document provides a predictive overview of its spectroscopic characteristics (NMR, IR, MS) and outlines the methodologies for their determination.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Ar-H | 7.2 - 7.5 | d | Protons on the dichlorinated aromatic ring of the Dicamba moiety. |

| -OCH₃ | ~3.9 | s | Methoxy group protons on the Dicamba moiety. |

| -O-CH₂- | ~4.2 | t | Methylene group adjacent to the ester oxygen. |

| -CH₂- (pentanoic acid chain) | 1.6 - 2.5 | m | Methylene groups in the pentanoic acid chain. |

| -CH₂-OH | ~3.6 | t | Methylene group adjacent to the hydroxyl group. |

| -COOH | >10 | br s | Carboxylic acid proton (if present, may exchange with solvent). |

| -OH | Variable | br s | Hydroxyl proton (may exchange with solvent). |

Table 2: Known ¹H NMR Spectral Data for Dicamba

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Ar-H | 7.35 | d |

| Ar-H | 7.15 | d |

| -OCH₃ | 3.90 | s |

| -COOH | >12 | br s |

Source: Spectral data for Dicamba is widely available in chemical databases.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester) | 165 - 175 |

| C=O (acid) | 170 - 180 |

| Ar-C (substituted) | 120 - 160 |

| Ar-CH | 125 - 135 |

| -O-CH₂- | 60 - 70 |

| -OCH₃ | ~56 |

| -CH₂- (pentanoic acid chain) | 20 - 40 |

| -CH₂-OH | ~62 |

Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |

| O-H stretch (alcohol) | 3200 - 3600 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1730 - 1750 | Strong |

| C=O stretch (carboxylic acid) | 1700 - 1730 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (ester/acid) | 1000 - 1300 | Strong |

| C-Cl stretch | 600 - 800 | Strong |

Note: The IR spectrum of Dicamba typically shows a strong carbonyl absorption for the carboxylic acid around 1700 cm⁻¹ and C-Cl stretches.[1][2]

Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 321.04 | Molecular ion (positive ion mode). The exact mass will show a characteristic isotopic pattern due to the two chlorine atoms. |

| [M-H]⁻ | 319.03 | Molecular ion (negative ion mode). |

| Fragment Ions | Various | Fragmentation would likely involve loss of the pentanoic acid side chain, CO₂, and cleavage of the ester bond. Key fragments would correspond to the Dicamba moiety (m/z 221) and the 5-hydroxypentanoic acid moiety. |

Note: The mass spectrum of Dicamba shows a molecular ion peak at m/z 221 (for the protonated molecule) with a characteristic isotopic pattern for two chlorine atoms.[3][4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Instrumentation: A variety of mass spectrometers can be used, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-MS) for sample introduction and separation.

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule and can be operated in either positive or negative ion mode.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound and observe its isotopic pattern.

-

Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

-

-

Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and its fragment ions to confirm the molecular formula and elucidate the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to determine them. Experimental verification is essential to confirm these predictions.

References

The Formation and Analysis of 5-Hydroxy-Dicamba: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 5-hydroxy-dicamba (5-OH Dicamba), a principal metabolite of the widely used herbicide Dicamba. Contrary to any implication of natural origin, 5-hydroxy-dicamba is not known to occur naturally. Its presence in the environment is a direct result of the metabolic breakdown of the synthetic herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) by various organisms, primarily plants. This guide will delve into the formation of 5-hydroxy-dicamba, its detection and quantification in environmental matrices, and the experimental protocols employed in its analysis.

Formation of 5-Hydroxy-Dicamba: A Metabolic Detoxification Pathway

Dicamba, a synthetic auxin herbicide, is metabolized by plants as a detoxification mechanism. The primary metabolic pathway involves the hydroxylation of the parent compound to form 5-hydroxy-dicamba. This process is a key factor in the selectivity and tolerance of certain plant species to Dicamba. In young barley plants treated with Dicamba, 5-hydroxy-dicamba has been identified as a major metabolite.[1]

The metabolic conversion of Dicamba to its metabolites is a critical aspect of its environmental fate. In non-dicamba-resistant plants, Dicamba is degraded to 5-OH Dicamba and 3,6-dichlorosalicylic acid (DCSA). This degradation process has a half-life of approximately 7 to 28 days.

Below is a diagram illustrating the metabolic pathway of Dicamba to 5-hydroxy-dicamba.

Quantitative Analysis of 5-Hydroxy-Dicamba

The detection and quantification of 5-hydroxy-dicamba are crucial for environmental monitoring and understanding the metabolic fate of Dicamba. Various analytical techniques have been developed for this purpose, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent and sensitive method.

Data Presentation: Limits of Detection and Quantification

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for 5-hydroxy-dicamba in different matrices as reported in various studies. These values are essential for assessing the sensitivity of the analytical methods.

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| Vegetation | LC-MS/MS | - | 4.2 ng/g to 75 ng/g |

| Soil | LC-MS/MS | - | - |

| Generic | LC-MS/MS | <1 ng/mL | 1 ng/mL |

| Water | LC-MS/MS | 0.1 mg/L | - |

| Human Urine | LC-MS/MS | 0.05 ng/mL | - |

Note: The performance of these methods can be challenging in complex matrices like soil, with some studies reporting low recovery rates.

Experimental Protocols

Detailed experimental protocols are fundamental for the accurate and reproducible analysis of 5-hydroxy-dicamba. Below are outlines of key experimental procedures.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for the extraction of pesticide residues from various matrices, including plant tissues.

Objective: To extract 5-hydroxy-dicamba from a plant matrix for subsequent analysis.

Materials:

-

Homogenized plant sample

-

50 mL centrifuge tubes

-

Acetonitrile (B52724) (ACN) with 1% acetic acid

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

Add internal standards if required.

-

Add the QuEChERS extraction salts to the tube.

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube to separate the organic and aqueous layers.

-

The upper acetonitrile layer containing the analyte is collected for cleanup and analysis.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Following the initial extraction, a cleanup step is often necessary to remove interfering matrix components.

Objective: To purify the extract containing 5-hydroxy-dicamba.

Materials:

-

d-SPE tubes containing sorbents (e.g., PSA, C18, GCB)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Transfer an aliquot of the acetonitrile extract from the QuEChERS step into a d-SPE tube.

-

Vortex the tube for 30 seconds to 1 minute.

-

Centrifuge the tube to pellet the sorbent and matrix components.

-

The supernatant is collected for analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of 5-hydroxy-dicamba.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

Typical LC Parameters:

-

Column: C18 reverse-phase column (e.g., Phenomenex Kinetex F5, 100 x 3 mm, 2.6 µm)

-

Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

-

Flow Rate: 0.500 mL/min

Typical MS/MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 5-hydroxy-dicamba.

The following diagram illustrates a general workflow for the analysis of 5-hydroxy-dicamba.

Biological Activity and Signaling Pathways

The primary mode of action of the parent compound, Dicamba, is as a synthetic auxin.[2][3] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of susceptible plants. While the biological activity of 5-hydroxy-dicamba is not as extensively studied as Dicamba, it is considered a detoxification product. The hydroxylation at the 5-position is a common metabolic step that can alter the biological activity of xenobiotics. Further research is needed to fully elucidate the specific signaling pathways and biological effects of 5-hydroxy-dicamba. Some studies suggest that at low concentrations, Dicamba and its metabolites may have hormonal properties similar to natural auxins.[2]

Conclusion

5-hydroxy-dicamba is a significant metabolite of the herbicide Dicamba, formed through detoxification pathways in plants. Its detection and quantification in environmental samples are essential for monitoring the fate of Dicamba and understanding its metabolic breakdown. This technical guide has provided an overview of its formation, quantitative analysis, and the experimental protocols used for its determination. The continued development and refinement of analytical methods will be crucial for advancing our understanding of the environmental impact of Dicamba and its metabolites.

References

In-silico prediction of Dicamba-5-hydroxypentanoic acid properties

An In-Depth Technical Guide to the In-Silico Prediction of Dicamba-5-Hydroxypentanoic Acid Properties

Introduction

Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide effective against a broad spectrum of broadleaf weeds.[1][2] Its primary mode of action is to mimic natural plant auxins, leading to uncontrolled growth and eventual plant death.[1][3] In the environment and within non-resistant plants, dicamba is metabolized into various compounds, with 5-hydroxy dicamba and 3,6-dichlorosalicylic acid (DCSA) being metabolites of concern.[4][5]

This guide focuses on a specific derivative, this compound. This molecule is an ester formed between the carboxylic acid group of Dicamba and the hydroxyl group of 5-hydroxypentanoic acid. As this is not a commonly reported natural metabolite, experimental data on its physicochemical and toxicological properties are scarce. Therefore, in-silico (computational) prediction methods are indispensable for conducting a preliminary risk assessment and understanding its potential environmental fate and biological interactions.

In-silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer a rapid, cost-effective, and ethically sound alternative to traditional animal testing for characterizing novel or understudied chemical entities.[6][7] These computational tools are increasingly utilized for regulatory purposes to screen chemicals and prioritize them for further testing.[6][8][9]

Predicted Physicochemical Properties

The physicochemical properties of a compound govern its behavior in the environment and in biological systems. The following table summarizes the predicted properties of this compound, derived from the known properties of the parent compound, Dicamba, and the structural contribution of the 5-hydroxypentanoic acid ester chain. The addition of this aliphatic chain is expected to significantly alter properties like solubility, volatility, and partitioning behavior.

| Property | Parent Compound (Dicamba) | Predicted: this compound | Rationale for Prediction |

| Molecular Formula | C₈H₆Cl₂O₃ | C₁₃H₁₄Cl₂O₅ | Esterification with 5-hydroxypentanoic acid. |

| Molecular Weight | 221.04 g/mol | 321.15 g/mol | Increased mass from the added ester chain. |

| LogP (Octanol-Water Partition Coeff.) | ~2.2 (Varies with pH) | < 2.0 | The addition of a hydroxyl and another carboxyl group increases polarity, reducing partitioning into octanol. |

| Water Solubility | 4,500 mg/L | > 4,500 mg/L | Increased polarity and hydrogen bonding potential from the hydroxyl and ester groups are predicted to enhance water solubility.[10] |

| pKa | ~1.87[10] | ~1.87 (from Dicamba moiety), ~4.5 (from pentanoic acid) | The benzoic acid pKa remains, but a second, weaker acidic proton is introduced on the pentanoic acid chain. |

| Vapor Pressure | 1.67 mPa[10] | Substantially lower than Dicamba | Increased molecular weight and polarity significantly reduce the compound's tendency to enter the gas phase. |

| Koc (Soil Organic Carbon-Water Partitioning Coeff.) | ~2.0 mL/g[10] | < 2.0 mL/g | Higher polarity and water solubility suggest weaker binding to soil organic matter, potentially increasing mobility in soil.[3] |

Predicted ADMET Profile

The ADMET profile predicts the disposition of a chemical within an organism. This is a crucial component of a toxicological assessment. The following predictions are based on established in-silico models and knowledge of the parent compound.

| ADMET Parameter | Prediction for this compound | Justification |

| Absorption | Moderate to Low Oral Absorption: The increased size and polarity may reduce passive diffusion across the gastrointestinal tract compared to Dicamba. Low Dermal Absorption: Skin absorption of the parent Dicamba is already low; the larger, more polar derivative is expected to have even lower dermal penetration.[3] | |

| Distribution | Limited Distribution: The compound's increased polarity may limit its ability to cross biological membranes and distribute into tissues, potentially leading to higher plasma concentrations relative to tissue concentrations. | |

| Metabolism | Susceptible to Hydrolysis and Phase II Conjugation: The ester linkage is a prime target for hydrolysis by esterase enzymes, which would release Dicamba and 5-hydroxypentanoic acid. The free hydroxyl group is a potential site for Phase II metabolism, such as glucuronidation.[7] | |

| Excretion | Rapid Renal (Urine) Excretion: Like its parent compound, this more water-soluble derivative is expected to be efficiently eliminated from the body via the kidneys.[3] | |

| Toxicity | Acute Toxicity (LD50): Likely low, similar to or lower than Dicamba (Rat oral LD50 >2000 mg/kg), but hydrolysis could release the parent compound.[3] Genotoxicity: Requires specific prediction, as structural alerts for mutagenicity may be present. Dicamba has shown some genotoxic potential at high concentrations.[3] Ecotoxicity: High water solubility and mobility could pose a risk to aquatic organisms if the compound leaches into waterways.[3][11] |

Experimental Protocols for In-Silico Prediction

Protocol 1: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to a specific physical, chemical, or biological property.[12][13]

Methodology:

-

Data Curation: A dataset of diverse chemicals structurally related to the target molecule is assembled. This dataset must have reliable, experimentally determined values for the endpoint of interest (e.g., LD50, LogP).

-

Molecular Structure Representation: The 2D or 3D structure of each molecule in the dataset, including this compound, is generated and optimized using computational chemistry software.

-

Descriptor Calculation: A wide range of numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors encode structural, physicochemical, and electronic features.

-

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Neural Networks), are used to create a mathematical model that best correlates the calculated descriptors with the experimental endpoint.[8][9]

-

Rigorous Validation: The model's predictive power and robustness are thoroughly tested.

-

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used on the training set.

-

External Validation: The model is used to predict the endpoint for a set of chemicals not used during model development.

-

-

Applicability Domain (AD) Definition: The chemical space in which the model can make reliable predictions is defined. Predictions for molecules falling outside the AD, like novel derivatives, are considered less certain.[9]

Protocol 2: ADMET and Physicochemical Property Prediction Using Software

Numerous software platforms are available that use pre-built, validated models to predict ADMET and physicochemical properties.[14][15]

Methodology:

-

Input Chemical Structure: The structure of this compound is provided to the software. This is typically done by drawing the structure, or inputting a standard chemical identifier like a SMILES string (e.g., COC1=C(C(=CC(=C1)Cl)C(=O)OCCCC(O)C(=O)O)Cl).

-

Select Prediction Modules: The user selects the desired endpoints for prediction from a library of available models. This can include:

-

Physicochemical Properties: LogP, Water Solubility, pKa.

-

Pharmacokinetics (ADME): Human Intestinal Absorption (HIA), Caco-2 Permeability, Plasma Protein Binding, Cytochrome P450 (CYP) metabolism.[7]

-

Toxicity: Ames Mutagenicity, Carcinogenicity, Developmental Toxicity, hERG inhibition.

-

-

Run Prediction: The software automatically calculates the necessary molecular descriptors for the input structure and applies its internal QSAR and expert system models.

-

Analyze Output: The software generates a report summarizing the predicted values. This report often includes a confidence score or an indication of whether the query molecule falls within the model's applicability domain, which is critical for interpreting the reliability of the prediction.

Mandatory Visualizations

Caption: Logical relationship for predicting derivative properties.

Caption: Workflow for in-silico property and toxicity prediction.

Caption: Logical flow of Quantitative Structure-Activity Relationship (QSAR) model development.

References

- 1. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 2. Decoding Dicamba / Auburn University College of Agriculture [agriculture.auburn.edu]

- 3. Dicamba Technical Fact Sheet [npic.orst.edu]

- 4. aapco.org [aapco.org]

- 5. Dicamba and Metabolites [isotope.com]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 7. Predicting mammalian metabolism and toxicity of pesticides in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. epa.gov [epa.gov]

- 14. ijapbjournal.com [ijapbjournal.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Sensitive and Robust LC-MS/MS Method for the Detection of Dicamba-5-hydroxypentanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicamba is a widely used selective herbicide for controlling broadleaf weeds in agriculture and non-crop settings.[1][2][3] Its increased use has necessitated the development of sensitive analytical methods to monitor its presence and that of its metabolites in various environmental matrices to ensure regulatory compliance and assess potential environmental impact. One such derivative, Dicamba-5-hydroxypentanoic acid, is a hapten synthesized from the Dicamba metabolite, 5-hydroxy-dicamba (5-OH-dicamba). While specific methods for the direct detection of this compound are not widely published, this application note presents a proposed LC-MS/MS method, extrapolated from established methods for Dicamba and its primary metabolites.

This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The method is designed to be sensitive, specific, and applicable to various sample matrices, such as soil and water, which are relevant in environmental monitoring.

Chemical Structures and Relationship

The following diagram illustrates the chemical structures of Dicamba, its metabolite 5-OH-dicamba, and the target analyte this compound.

Caption: Relationship between Dicamba, 5-OH-dicamba, and this compound.

Experimental Protocols

This section details the proposed experimental protocol for the analysis of this compound using LC-MS/MS.

Materials and Reagents

-

This compound analytical standard

-

Dicamba-d3 or other suitable isotopically labeled internal standard (ISTD)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Primary secondary amine (PSA) sorbent

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

Sample Preparation: Soil and Water

Soil Sample Preparation (adapted from QuEChERS method)

-

Weigh 5 g of homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of ultrapure water and vortex for 30 seconds.

-

Spike with an appropriate amount of internal standard solution.

-

Add 10 mL of 1% formic acid in acetonitrile.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant (acetonitrile layer) to a new tube.

-

Add 150 mg of PSA and 900 mg of anhydrous magnesium sulfate for dispersive solid-phase extraction (d-SPE) cleanup.

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Water Sample Preparation (Direct Injection)

-

Collect water samples in clean glass bottles.

-

Centrifuge an aliquot of the water sample to remove any particulate matter.

-

Transfer 1 mL of the supernatant to an autosampler vial.

-

Spike with an appropriate amount of internal standard solution.

-

Acidify the sample with a small volume of formic acid (e.g., to a final concentration of 0.1%).

-

The sample is now ready for direct injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase column suitable for polar compounds, such as a Phenomenex Kinetex F5 (100 x 3 mm, 2.6 µm) or an Agilent ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm), is recommended.[4][5]

-

Mobile Phase A: 0.1% Formic acid in water.[5]

-

Mobile Phase B: 0.1% Formic acid in methanol.[5]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

Mass Spectrometry (MS) Conditions

-

Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI is recommended as acidic functional groups are readily ionized in this mode.[4][6]

-

Multiple Reaction Monitoring (MRM): At least two MRM transitions (a quantifier and a qualifier) should be optimized for this compound and the internal standard. Based on the structure of this compound (C13H14Cl2O6, MW: 337.15), potential precursor and product ions would need to be determined through infusion experiments.

-

Source Parameters:

Experimental Workflow

The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound.

Caption: A generalized workflow for the analysis of this compound.

Data Presentation

The following table summarizes the expected quantitative performance of the proposed LC-MS/MS method, based on data from similar analytes like Dicamba and 5-OH-dicamba.[4] Method validation would be required to establish these parameters for this compound.

| Parameter | Dicamba | 5-OH-dicamba | This compound (Projected) |

| Limit of Detection (LOD) | <1 ng/mL[4] | 1 ng/mL[4] | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL[5] | 1 - 10 ng/mL | 0.5 - 10 ng/mL |

| Linearity (r²) | >0.99[7] | >0.99 | >0.99 |

| Recovery | 70-120%[4] | 70-120% | 70-120% |

| Precision (%RSD) | <15% | <15% | <15% |

Conclusion

This application note provides a comprehensive, though theoretical, LC-MS/MS method for the sensitive and selective detection of this compound. The proposed protocol leverages established techniques for the analysis of Dicamba and its metabolites, offering a solid starting point for method development and validation. The detailed sample preparation procedures, optimized LC-MS/MS conditions, and expected performance characteristics will be valuable for researchers and scientists involved in environmental monitoring and herbicide analysis. The use of an isotopically labeled internal standard is crucial for achieving accurate and precise quantification, especially in complex matrices. Further work is required to optimize and validate this method for specific applications.

References

- 1. Dicamba Technical Fact Sheet [npic.orst.edu]

- 2. Dicamba - Wikipedia [en.wikipedia.org]

- 3. 5-Hydroxydicamba | C8H6Cl2O4 | CID 82075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dicamba-5-hydroxy | CAS 7600-50-2 | LGC Standards [lgcstandards.com]

- 5. sciex.com [sciex.com]

- 6. lcms.cz [lcms.cz]

- 7. waters.com [waters.com]

- 8. sciex.com [sciex.com]

Application Notes and Protocols for the Extraction of Dicamba and its Metabolites from Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for controlling broadleaf weeds.[1] Its primary metabolites of environmental concern in soil are 3,6-dichlorosalicylic acid (DCSA) and 5-hydroxy Dicamba.[2][3] Accurate quantification of Dicamba and its metabolites in soil is crucial for environmental monitoring, residue analysis, and understanding its fate and transport. This document provides detailed protocols for the extraction of Dicamba and its metabolites from soil using two common and effective methods: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure and a Liquid-Liquid Extraction followed by Solid-Phase Extraction (SPE) cleanup.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the extraction and analysis of Dicamba and its metabolites from soil samples.

Caption: General workflow for Dicamba and metabolite extraction from soil.

Experimental Protocols

Protocol 1: Modified QuEChERS Method

This protocol is adapted from methodologies that utilize a QuEChERS-based approach for the extraction of acidic herbicides from soil.[4]

1. Sample Preparation: a. Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity. b. For moist soil (≥70% water content), weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[4] c. For air-dried soil, weigh 3 g of the sample into a 50 mL centrifuge tube, add 7 mL of deionized water, vortex briefly, and allow it to hydrate (B1144303) for 30 minutes.[4]

2. Extraction: a. Add 10 mL of acetonitrile (B52724) (ACN) to each sample tube.[4] b. Add an appropriate internal standard solution (e.g., d3-Dicamba).[1] c. Shake the tubes vigorously for 5 minutes using a mechanical shaker.[4] d. Add the contents of a buffered extraction salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate) to each tube.[5] e. Immediately shake the tubes for at least 2 minutes to prevent the agglomeration of salts.[4] f. Centrifuge the tubes for 5 minutes at ≥3000 x g.[4]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18).[6][7] b. Vortex the tube for 30 seconds.[4] c. Centrifuge at ≥5000 x g for 2 minutes.[4] d. Transfer the purified extract into an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction with Solid-Phase Extraction (SPE) Cleanup

This protocol is based on established methods for the extraction of acidic herbicides from soil using a combination of solvent extraction and SPE cleanup.[8]

1. Sample Preparation: a. Weigh 10 g of the homogenized soil sample into a 250 mL flask.

2. Extraction: a. Add 100 mL of 0.5 M potassium hydroxide (B78521) solution. b. Heat the mixture at reflux. c. Allow the extract to cool to room temperature and then centrifuge.[8] d. Take an aliquot of the extract equivalent to 1 g of soil, acidify it, and partition it four times with diethyl ether.[8] e. Combine the diethyl ether fractions and evaporate them to dryness.[8] f. Re-dissolve the residue in 0.1 M hydrochloric acid.[8]

3. Solid-Phase Extraction (SPE) Cleanup: a. Cartridge Conditioning: Condition an aminopropyl (NH2) SPE cartridge (500 mg) by passing 18 mL of 1 N acetic acid through it.[9] b. Sample Loading: Load the re-dissolved sample extract onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 3 mL of methanol. d. Elution: Elute the analytes with 4 mL of 25% acetic acid in water. e. The eluate is then ready for analysis by LC-MS/MS.

Data Presentation

The following tables summarize the quantitative data for the extraction of Dicamba and its metabolites from soil using various methods.

Table 1: Recovery Data for Dicamba and its Metabolites in Soil

| Analyte | Extraction Method | Soil Type | Fortification Level | Average Recovery (%) | Reference |

| Dicamba | QuEChERS-based | - | 200 ppb | <10% (for 5-OH Dicamba in soil) | [3] |

| Dicamba | New HRMS Method | - | - | 80-90% | [3] |

| Dicamba | LLE/SPE | - | 10 ppb | 83 ± 6% | [9] |

| DCSA | QuEChERS-based | Vegetation and Soil | - | OK by most labs | [3] |

| 5-OH Dicamba | QuEChERS-based | Vegetation | - | OK by most labs | [3] |

| 5-OH Dicamba | QuEChERS-based | Soil | 200 ppb | <10% | [3] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Dicamba and its Metabolites in Soil

| Analyte | Method | LOD | LOQ | Reference |

| Dicamba | LC-MS/MS | <1 ng/mL | 2.1 - 40 ng/g | [2][3] |

| 3,6-DCSA | LC-MS/MS | <1 ng/mL | 2.1 - 12 ng/g | [2][3] |

| 5-OH Dicamba | LC-MS/MS | - | 4.2 - 75 ng/g | [3] |

| Dicamba | HPLC | 10 ppb | - | [9] |

| Dicamba & DCSA | LC-MS/MS | - | 0.0035 mg/kg | [8] |

Workflow Diagram (DOT Language)

The following DOT script generates a detailed workflow diagram for the modified QuEChERS protocol.

Caption: Detailed workflow of the modified QuEChERS protocol.

References

- 1. sciex.com [sciex.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. aapco.org [aapco.org]

- 4. unitedchem.com [unitedchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. Solid-phase extraction of dicamba and picloram from water an soil samples for HPLC analysis [agris.fao.org]

Application Notes and Protocols for the Quantitative Analysis of 5-Hydroxy-Dicamba in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba (B1670444), a selective herbicide, is widely used for the control of broadleaf weeds. In susceptible plants, as well as in tolerant crops, dicamba is metabolized into various products, with 5-hydroxy-dicamba being a major metabolite.[1][2][3][4] The quantitative analysis of this metabolite is crucial for understanding the metabolic fate of dicamba in different plant species, assessing herbicide tolerance mechanisms, and ensuring regulatory compliance. This document provides detailed application notes and protocols for the robust and sensitive quantification of 5-hydroxy-dicamba in plant tissues, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the quantitative data for 5-hydroxy-dicamba analysis in various plant matrices, providing a comparative overview of method performance.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for 5-Hydroxy-Dicamba

| Plant Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Soybean Seed (dry) | LC-MS/MS (BASF Method D0902) | 0.002 mg/kg | 0.01 mg/kg | [1] |

| Soybean Forage | LC-MS/MS (BASF Method D0902) | - | 0.05 mg/kg | [1] |

| Soybean Hay | LC-MS/MS (BASF Method D0902) | - | 0.05 mg/kg | [1] |

| General Vegetation | LC-MS/MS | - | 75 ng/g | [2] |

| Calibration Solution | LC-MS/MS | 1 ng/mL | - | [5][6] |

Table 2: Recovery Rates of 5-Hydroxy-Dicamba in Fortified Samples

| Plant Matrix | Fortification Level | Recovery Rate (%) | Analytical Method | Reference |

| Soybean Seed | 0.01 - 10 mg/kg | 73 - 100% | LC-MS/MS (BASF Method D0902) | [1] |

| Soybean Forage | 0.05 - 10 mg/kg | 70 - 120% (with some exceptions) | LC-MS/MS (BASF Method D0902) | [1] |

| Soybean Hay | 0.05 - 10 mg/kg | 70 - 120% (with some exceptions) | LC-MS/MS (BASF Method D0902) | [1] |

| Soy Foliage & Soil | Not Specified | 70 - 150% | LC-MS/MS | [5] |

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 5-Hydroxy-Dicamba in Soybean Tissues (Based on BASF Method D0902)

This protocol is suitable for the analysis of 5-hydroxy-dicamba in soybean seed, forage, and hay.

1. Sample Preparation and Homogenization:

-

For dry soybean seeds, homogenize using a Retsch ultra centrifugal mill with liquid nitrogen cooling.

-

For soybean forage and hay, process using a Stephan floor chopper with dry ice.

-

Store all homogenized samples frozen in plastic bags until extraction.

2. Extraction:

-

Weigh a representative amount of the homogenized sample.

-

Perform hydrolysis by adding 1N HCl and heating at 90°C.

-

Allow the sample to cool to room temperature.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Filter the supernatant to obtain the crude extract.

3. Clean-up:

-

Dilute the filtered extract with water.

-

Perform a liquid-liquid partition with a hexane (B92381):ethyl acetate (B1210297) (1:1, v/v) solution. For forage and hay samples, an additional hexane partition may be necessary to reduce matrix interference.

-

Collect the organic phase and evaporate it to dryness.

-